molecular formula C13H24N2O4 B12996591 (R)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid

(R)-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid

Cat. No.: B12996591
M. Wt: 272.34 g/mol
InChI Key: ZDZVECOQBMRCOQ-SNVBAGLBSA-N
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Description

®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid is a complex organic compound that features a pyrrolidine ring, a tert-butoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolidine ring followed by the introduction of the tert-butoxy group and the acetic acid moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    ®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

The uniqueness of ®-2-(3-((3-(tert-Butoxy)-3-oxopropyl)amino)pyrrolidin-1-yl)aceticacid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

2-[(3R)-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)4-6-14-10-5-7-15(8-10)9-11(16)17/h10,14H,4-9H2,1-3H3,(H,16,17)/t10-/m1/s1

InChI Key

ZDZVECOQBMRCOQ-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CCN[C@@H]1CCN(C1)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCN(C1)CC(=O)O

Origin of Product

United States

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